molecular formula C22H15ClN4O4S2 B5194201 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA

1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA

Cat. No.: B5194201
M. Wt: 499.0 g/mol
InChI Key: WHASSCAINZUDDC-UHFFFAOYSA-N
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Description

1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a methoxy-nitrobenzoyl thiourea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA typically involves multiple steps. One common approach is the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-methoxy-3-nitrobenzoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4S2/c1-31-18-9-6-12(10-17(18)27(29)30)20(28)26-22(32)24-13-7-8-15(23)14(11-13)21-25-16-4-2-3-5-19(16)33-21/h2-11H,1H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHASSCAINZUDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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